4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide
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Overview
Description
4-(Methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the sulfonamide family of compounds and has been studied extensively for its biological and medicinal properties.
Mechanism of Action
The mechanism of action of 4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide involves the inhibition of certain enzymes, as mentioned above. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of this enzyme leads to a decrease in bicarbonate production, which can be useful in the treatment of conditions such as glaucoma and epilepsy. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. Inhibition of these enzymes can have potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have potential applications in the treatment of various types of cancer. It has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide in lab experiments include its relatively simple synthesis method, its potential applications in various fields of science, and its ability to inhibit certain enzymes that are involved in various physiological processes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are many potential future directions for the study of 4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide. These include further studies on its potential applications in the treatment of cancer, inflammatory diseases, and other conditions. Additionally, further studies are needed to determine its safety and efficacy, and to explore its potential as a drug candidate. Further research is also needed to understand the mechanism of action of this compound and to identify other potential targets for inhibition.
Synthesis Methods
The synthesis of 4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide involves the reaction of 2-(5-methyl-1H-1,2,4-triazol-3-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with 4-aminobenzamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The final product is obtained after purification by column chromatography.
Scientific Research Applications
4-(Methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and histone deacetylases, which are involved in various physiological processes.
properties
IUPAC Name |
4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-11-18-16(21-20-11)14-5-3-4-6-15(14)19-17(23)12-7-9-13(10-8-12)22-26(2,24)25/h3-10,22H,1-2H3,(H,19,23)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSDKHQUHOWHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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